N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
Description
N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-(furan-3-yl)benzyl group and a 2-(trifluoromethyl)phenyl group. The furan ring introduces electron-rich aromaticity, while the ortho-positioned trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(27)18(26)24-11-13-5-7-14(8-6-13)15-9-10-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWFZIUUYNJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
Molecular Architecture
The compound features a central oxalamide (-NHC(O)C(O)NH-) backbone with two distinct aromatic substituents:
- N1-Substituent : 4-(Furan-3-yl)benzyl group, enabling π-π interactions via the fused benzyl-furan system.
- N2-Substituent : 2-(Trifluoromethyl)phenyl group, imparting electron-withdrawing properties and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅F₃N₂O₃ |
| Molecular Weight | 388.346 g/mol |
| IUPAC Name | N-[[4-(Furan-3-yl)phenyl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Synthesis Methodologies
Two-Step Sequential Coupling
Step 1: Oxalyl Chloride Activation
Oxalyl chloride reacts with 4-(furan-3-yl)benzylamine (1.2 equiv) in anhydrous dichloromethane at 0–5°C under nitrogen. The intermediate monoacyl chloride is isolated via solvent evaporation.
Step 2: Second Amine Coupling
The monoacyl chloride is reacted with 2-(trifluoromethyl)aniline (1.0 equiv) in the presence of triethylamine (2.5 equiv) at room temperature for 12 hours.
Purification :
- Column chromatography (silica gel, ethyl acetate/hexane 1:3 → 1:1 gradient) yields the product as a white solid (62–68%).
Table 2: Two-Step Method Performance
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Yield | 62–68% |
| Purity (HPLC) | >95% |
One-Pot Coupling Using HATU
Procedure :
- Oxalyl diacid (1.0 equiv) is activated with HATU (2.2 equiv) and DIPEA (4.4 equiv) in DMF at 0°C.
- 4-(Furan-3-yl)benzylamine (1.1 equiv) and 2-(trifluoromethyl)aniline (1.1 equiv) are added sequentially.
- The mixture is stirred at room temperature for 24 hours.
Purification :
Table 3: One-Pot Method Optimization
| Variable | Optimal Condition |
|---|---|
| Coupling Agent | HATU |
| Solvent | DMF |
| Reaction Time | 24 hours |
| Yield | 75% |
Critical Reaction Parameters
Temperature Control
Exothermic acylation steps require strict temperature maintenance at 0–5°C to prevent:
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups can be modified to create derivatives with tailored properties, which are essential in studying reaction mechanisms and developing new synthetic routes.
- Study of Reaction Mechanisms : The presence of the furan and trifluoromethyl groups enhances its reactivity, making it suitable for exploring various chemical reactions and pathways.
2. Biology
- Development of Bioactive Molecules : N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide can be utilized in the design and synthesis of bioactive compounds. These derivatives may exhibit interactions with biological targets, which is crucial for drug discovery and development.
- Potential Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs may possess anticancer properties. Investigating the biological activity of this compound could lead to the discovery of new therapeutic agents .
3. Materials Science
- Synthesis of Advanced Materials : The compound can be employed in creating materials with unique properties, such as polymers and catalysts. Its ability to form stable complexes can be harnessed in developing innovative materials for industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Substituents : 2,4-Dimethoxybenzyl (R1) and pyridin-2-yl-ethyl (R2).
- Activity: Potent umami agonist targeting the hTAS1R1/hTAS1R3 receptor, with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats .
- Comparison : The target compound replaces the methoxy and pyridine groups with a furan-3-yl benzyl and trifluoromethylphenyl moiety. The furan’s electron-donating nature may alter receptor binding affinity, while the trifluoromethyl group could enhance metabolic stability compared to S336’s pyridine ring .
Antimicrobial Oxalamides (GMC Series)
- GMC-1 : N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
- GMC-4 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide.
- Key Features : Halogenated aryl groups (Br, F) and isoindolin-dione cores.
- Comparison: The target compound lacks halogen substituents and the isoindolin-dione ring, which are critical for antimicrobial activity in GMC derivatives. Its trifluoromethyl and furan groups may instead favor interactions with non-microbial targets, such as taste receptors or enzymes .
Fluorinated Oxalamides in Pharmaceutical Research
Compound 1c () : N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide.
- Substituents : Chloro-trifluoromethylphenyl (R1) and fluorophenyl-pyridine (R2).
- Activity : Designed for cytochrome P450 4F11 inhibition; trifluoromethyl enhances lipophilicity and enzyme-binding stability.
Pesticidal Analogues
Fenfuram () : 2-methyl-N-phenyl-3-furancarboxamide.
- Structure : Furan-carboxamide core.
- Use : Fungicide targeting plant pathogens.
- Comparison : While both compounds incorporate furan rings, the target’s oxalamide backbone and trifluoromethyl group distinguish it from fenfuram’s carboxamide structure. This suggests divergent mechanisms of action, with the target compound more likely to interact with mammalian receptors or enzymes .
Research Implications and Gaps
- Metabolism and Safety : Structurally related oxalamides like S336 exhibit low toxicity (margin of safety >500 million) due to predictable metabolic pathways . The target compound’s trifluoromethyl group may further reduce oxidative metabolism, but its furan ring could introduce new metabolites requiring toxicological evaluation.
- Activity Optimization : Replacing methoxy (S336) or halogen (GMC series) groups with furan and trifluoromethyl moieties may balance receptor affinity and pharmacokinetic properties.
Biological Activity
N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a furan moiety and a trifluoromethyl group, which may contribute to its pharmacological properties. The following sections will detail the biological activities associated with this compound, supported by various studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a combination of reductive amination and coupling reactions, which have been documented in various studies . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of oxalamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, the presence of the trifluoromethyl group has been associated with enhanced lipophilicity, potentially improving membrane permeability and antibacterial efficacy .
Anticancer Properties
The anticancer potential of oxalamides has been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro assays demonstrate that this compound can inhibit cell proliferation in specific cancer types, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound is thought to involve interaction with cellular targets such as enzymes or receptors that play crucial roles in cell signaling pathways. The furan ring may participate in π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity and specificity .
Study 1: Antimicrobial Efficacy
A study conducted on various oxalamide derivatives, including this compound, assessed their Minimum Inhibitory Concentration (MIC) against common bacterial strains. The results indicated that this compound exhibited an MIC value comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | E. coli |
| Standard Antibiotic | 8 | E. coli |
Study 2: Anticancer Activity
In a study focusing on the anticancer properties of oxalamides, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound significantly reduced cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
